molecular formula C23H21F3N4O4 B1673108 JTS-653 CAS No. 942614-99-5

JTS-653

Cat. No.: B1673108
CAS No.: 942614-99-5
M. Wt: 474.4 g/mol
InChI Key: QZUCKCLSVBFSOS-INIZCTEOSA-N
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Description

JTS-653 is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor. This compound has been studied for its potential to alleviate chronic pain that is refractory to non-steroidal anti-inflammatory drugs (NSAIDs). The chemical structure of this compound is (3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JTS-653 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzo[b][1,4]oxazine ring system, introduction of the pyridinyl groups, and the final coupling to form the carboxamide. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and purity, and implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

JTS-653 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

JTS-653 has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain. It has shown efficacy in animal models of pain that are refractory to NSAIDs, including severe arthritic and postherpetic pain. The compound has also been investigated for its potential use in other conditions involving TRPV1, such as inflammation and neuropathic pain .

Mechanism of Action

JTS-653 exerts its effects by selectively antagonizing the TRPV1 receptor. This receptor is involved in the transmission and modulation of pain signals. By blocking TRPV1, this compound reduces the activation of pain pathways, thereby alleviating pain. The compound inhibits the activation of TRPV1 induced by capsaicin, protons, and heat, demonstrating its broad-spectrum antagonistic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of JTS-653

This compound stands out due to its high potency and selectivity for the TRPV1 receptor. It has demonstrated efficacy in various animal models of chronic pain, particularly those refractory to NSAIDs. Additionally, this compound has shown a favorable safety profile, with minimal effects on normal nociception and motor coordination .

Properties

IUPAC Name

(3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2,3-dihydro-1,4-benzoxazine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O4/c1-14-5-7-19(27-9-14)30-16(11-31)12-33-21-17(3-2-4-18(21)30)22(32)29-15-6-8-20(28-10-15)34-13-23(24,25)26/h2-10,16,31H,11-13H2,1H3,(H,29,32)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUCKCLSVBFSOS-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2C(COC3=C(C=CC=C32)C(=O)NC4=CN=C(C=C4)OCC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1)N2[C@H](COC3=C(C=CC=C32)C(=O)NC4=CN=C(C=C4)OCC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942614-99-5
Record name JTS-653
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942614995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JTS-653
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TM92XK3YA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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